N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
Description
Properties
CAS No. |
61316-31-2 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N,2-dimethyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-9(15)14-5-3-4-8(10(14)13-7)11(16)12-2/h3-6H,1-2H3,(H,12,16) |
InChI Key |
IUDVHBCOJKLYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core. Subsequent methylation and carboxamidation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Pyrido-Thieno-Pyrimidine Derivatives (PTP Series)
Example Compound: N-[2-(Dimethylamino)ethyl]-2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxamide (PTP)
- Key Differences: Ring System: PTP incorporates a thieno[2,3-d]pyrimidine ring fused to the pyrido core, unlike the simpler pyrido[1,2-a]pyrimidine system in the target compound. Substituents: PTP has a dimethylaminoethyl group at the carboxamide nitrogen and methyl groups at positions 2 and 3.
- Biological Activity: PTP activates p53 via Erk1/2-mediated phosphorylation and p300-dependent acetylation, inducing G1-phase arrest and apoptosis in colorectal cancer cells . The thieno ring may enhance DNA intercalation or protein binding compared to the pyrido analog.
Pyrido-Pyrrolo-Pyrimidine Carboxamides
Example Compounds :
- 1-Benzyl/methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (Compounds 17, 18, 21–29)
- Key Differences :
- Biological Activity : These derivatives exhibit varied activity depending on substituents. For instance, N-(thiazol-2-yl) analogs (e.g., C15H10N4O2S2) show enhanced metabolic stability due to the thiazole moiety .
- Synthetic Route : Synthesized via condensation of chloropyrimidine aldehydes with glycinate esters, followed by hydrolysis and coupling with aromatic amines .
Analgesic Pyrido-Pyrimidine Carboxamides
Example Compound : N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Key Differences :
- Substituents : A hydroxyl group at position 2 and a benzyl group on the carboxamide nitrogen.
- Biological Activity: These compounds demonstrate analgesic effects comparable to 4-hydroxyquinolin-2-ones, attributed to bioisosterism between the pyrido-pyrimidine and quinolinone cores .
- Structure-Activity Relationship (SAR): The benzylamide fragment’s hydrophobicity correlates with analgesic potency, mirroring trends in quinolinone analogs .
Fluorophenyl and Methoxypropyl Derivatives
Example Compounds :
- N-(2-Fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Key Differences :
- Substituents : Fluorine and methoxy groups enhance lipophilicity and membrane permeability.
- Biological Activity : Fluorine’s electronegativity improves target binding, while methoxypropyl chains may reduce metabolic degradation .
Comparative Data Tables
Table 2: Physicochemical Properties
*Calculated using ChemDraw.
Key Research Findings
- Ring System Impact: Thieno- and pyrrolo-fused derivatives exhibit distinct electronic profiles, influencing interactions with targets like p53 or kinases .
- Substituent Effects :
- Bioisosterism: The pyrido-pyrimidine core can mimic quinolinone structures, enabling repurposing of SAR insights .
Biological Activity
N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its biological activity has been the subject of various studies, focusing on its effects as an enzyme inhibitor and its therapeutic applications in areas such as oncology and anti-inflammatory treatments.
- CAS Number : 61316-31-2
- Molecular Formula : C11H11N3O2
- Molecular Weight : 217.22 g/mol
- IUPAC Name : N,2-dimethyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide
Synthesis
The synthesis of this compound typically involves:
- Condensation of 2-Aminopyridine with a β-dicarbonyl compound.
- Methylation and Carboxamidation to yield the final product.
- Optimization for Industrial Production , focusing on scalability and environmental sustainability through methods like continuous flow synthesis and green solvents .
Anticancer Properties
Research has indicated that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves:
- Inhibition of Enzymatic Activity : It interacts with specific enzymes crucial for cancer cell proliferation .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This inhibition leads to reduced production of pro-inflammatory mediators .
Antiallergy Activity
In tests for antiallergy activity, N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives demonstrated significant efficacy in models such as the rat passive cutaneous anaphylaxis test. Some derivatives showed superior activity compared to traditional antiallergy medications .
The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes or receptors:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with receptors alters physiological responses, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Q & A
Q. What are the standard synthetic protocols for preparing N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide derivatives?
Methodological Answer:
- Step 1: Core Scaffold Synthesis
React 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol to form N-(benzyl) carboxamide derivatives. Control reaction temperature (80–100°C) and pH (neutral) to optimize yield . - Step 2: Functionalization
Introduce substituents (e.g., dimethylaminoethyl groups) via alkylation or condensation reactions. Use solvents like DMF or THF for improved solubility . - Step 3: Purification
Recrystallize products using ethanol or methanol. Confirm purity via thin-layer chromatography (TLC) and elemental analysis (>95% purity) .
Q. Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy : Identify aromatic proton shifts (e.g., downfield signals at δ 8.2–8.5 ppm for pyrido-pyrimidine protons) and methyl groups (δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 585.2016 for a derivative in CDK9 studies) .
- Elemental Analysis : Validate C, H, N composition (±0.3% deviation) .
Q. What preliminary assays assess the compound’s biological activity?
Methodological Answer:
- Analgesic Screening : Use the acetic acid-induced writhing model in mice. Measure dose-dependent inhibition of writhing episodes (e.g., 30–50% reduction at 50 mg/kg) .
- Anticancer Profiling : Conduct MTT assays on colorectal cancer cells (HCT116, PANC-1). IC50 values <10 µM indicate promising activity .
- p53 Activation : Transfect cells with p53-Luc reporter plasmids. Treat with the compound and measure luciferase activity (e.g., 3-fold increase at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pyrido-pyrimidine derivatives?
Methodological Answer:
- Substituent Variation : Replace benzylamide groups with bioisosteres (e.g., thieno-pyrimidine in PTP derivatives) to enhance p53 activation .
- Key Modifications :
- R1 (N-methyl) : Improves solubility but reduces binding affinity.
- R2 (dimethylaminoethyl) : Enhances cellular uptake (e.g., 2.5-fold increase in HCT116 cytotoxicity) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with CDK9 (binding energy < -9 kcal/mol) .
Q. What mechanistic approaches elucidate the compound’s anticancer effects?
Methodological Answer:
- Kinase Assays : Measure CDK9 inhibition using recombinant proteins. IC50 values <1 µM correlate with apoptosis induction .
- Flow Cytometry : Analyze cell-cycle arrest (G2/M phase) and apoptosis (Annexin V/PI staining) in treated cancer cells .
- Western Blotting : Detect p53 phosphorylation (Ser15) and downstream targets (e.g., Bax, PUMA) .
Q. How does bioisosterism influence activity compared to quinolinone analogs?
Methodological Answer:
- Comparative Testing : Screen 4-hydroxyquinolin-2-one and pyrido-pyrimidine derivatives in parallel assays (e.g., writhing model). Note similar analgesic efficacy (∆ <10%) but improved metabolic stability for pyrido-pyrimidines .
- Structural Analysis : Use X-ray crystallography to compare binding modes in target proteins (e.g., COX-2). Pyrido-pyrimidines exhibit stronger π-π stacking with aromatic residues .
Q. Which in vivo models validate therapeutic efficacy?
Methodological Answer:
- Colorectal Cancer Xenografts : Implant HCT116 cells in nude mice. Administer compound (10 mg/kg, oral) and monitor tumor volume reduction (40–60% over 21 days) .
- Ocular Hypertensive Models : Measure intraocular pressure (IOP) in rats using Tonolab. A single dose (0.4% solution) reduces IOP by 25–30% for 3–5 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
